

An In-Depth Technical Guide to Thiol-PEG6-alcohol: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiol-PEG6-alcohol

Cat. No.: B611347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-alcohol, a heterobifunctional molecule, is a cornerstone in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and critical applications, supported by experimental protocols and data.

Core Chemical Properties and Structure

Thiol-PEG6-alcohol, systematically named 1-(2-hydroxyethoxy)-17-mercapto-3,6,9,12,15-pentaoxaheptadecane, possesses a discrete polyethylene glycol (PEG) chain of six ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.^{[1][2]}

The molecule is characterized by two distinct functional groups at its termini: a primary alcohol (-OH) and a thiol (-SH) group.^[3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.^[4] The thiol group is highly reactive towards maleimides, o-pyridyl disulfides (OPSS), and vinyl sulfones, and can form strong bonds with the surfaces of noble metals like gold and silver.^{[3][4]} The terminal hydroxyl group offers a site for further chemical modification or derivatization.^{[3][4]}

Molecular Structure

The chemical structure of **Thiol-PEG6-alcohol** is illustrated below:

HS-(CH₂CH₂O)₆-OH

Physicochemical Data

A summary of the key quantitative data for **Thiol-PEG6-alcohol** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₆ O ₆ S	[5]
Molecular Weight	298.40 g/mol	[5]
CAS Number	194425-46-2	[5]
Appearance	Colorless to light yellow liquid	[5]
Purity	Typically ≥90-95%	[4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **Thiol-PEG6-alcohol** is not readily available in the public domain, a general and robust method involves the conversion of a hexaethylene glycol derivative. A common synthetic route is the tosylation of one of the terminal hydroxyl groups of hexaethylene glycol, followed by nucleophilic substitution with a thiol-containing reagent.

General Synthesis Outline

A plausible synthetic scheme is as follows:

- **Monotosylation of Hexaethylene Glycol:** Hexaethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to selectively tosylate one hydroxyl group.
- **Thiolation:** The resulting monotosylated PEG is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to displace the tosylate group and introduce the thiol functionality.[6]

Purification

Purification of low molecular weight PEG compounds can be challenging due to their physical properties.[7] Common purification techniques for PEGylated molecules include:

- Size Exclusion Chromatography (SEC): This method is effective for separating PEGylated products from unreacted starting materials and byproducts of different molecular weights.[8]
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for the purification of PEGylated peptides and small molecules, separating compounds based on hydrophobicity.[8]
- Dialysis or Ultrafiltration: For larger PEG conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can remove smaller impurities.[9]
- Precipitation: Precipitation from a suitable solvent system can also be employed to isolate the desired PEGylated product.[7]

Characterization Techniques

The structural integrity and purity of **Thiol-PEG6-alcohol** are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a similar compound, α-thiol-ω-hydroxyl PEG, shows characteristic signals for the PEG backbone protons around 3.6 ppm, a triplet for the methylene group adjacent to the thiol at approximately 2.66 ppm, and a triplet for the thiol proton itself around 1.57 ppm (in DMSO-d₆).[6]

¹³C NMR: The carbon NMR spectrum would show signals for the carbons in the PEG backbone (typically in the range of 60-75 ppm) and a distinct signal for the carbon adjacent to the thiol group at a higher field (around 24 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of **Thiol-PEG6-alcohol**. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.[10]

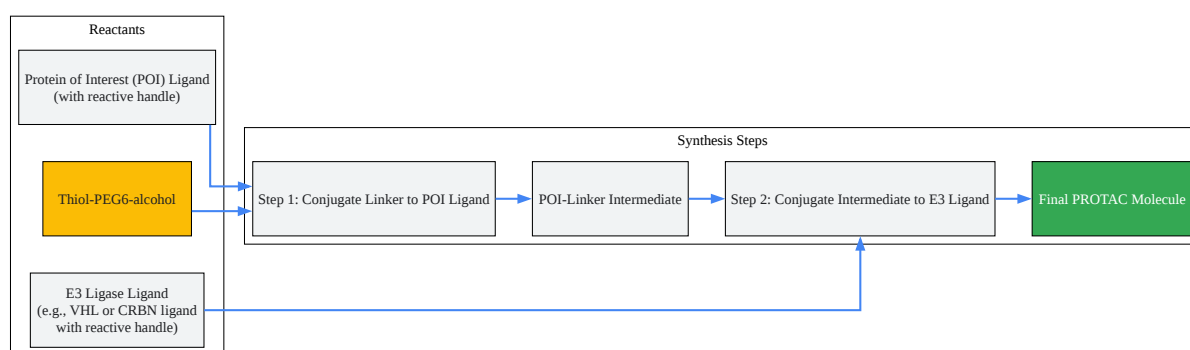
Key Applications in Research and Drug Development

The bifunctional nature of **Thiol-PEG6-alcohol** makes it a versatile tool in several areas of scientific research and pharmaceutical development.

PROTACs: A Revolution in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.^{[1][5]} **Thiol-PEG6-alcohol** is a frequently used linker in the synthesis of PROTACs.^{[2][5]} The PEG chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.^{[1][11]}

The synthesis of a PROTAC using **Thiol-PEG6-alcohol** typically involves a convergent or sequential approach where the linker is conjugated to the POI ligand and the E3 ligase ligand.



[Click to download full resolution via product page](#)

PROTAC Synthesis Workflow

A detailed experimental protocol for the synthesis of a PROTAC might involve the following steps:

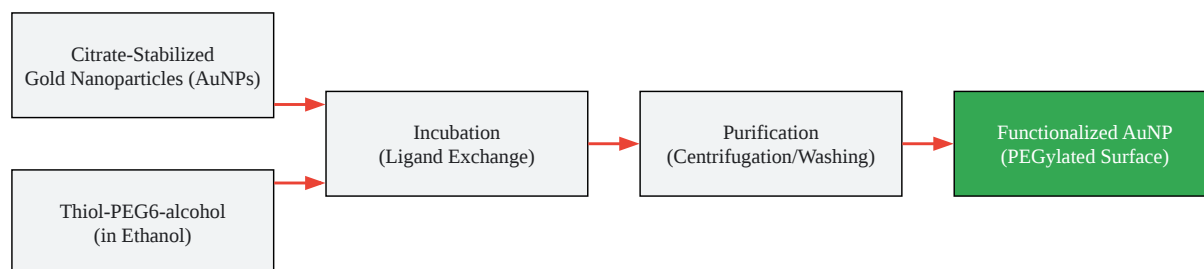
- **Activation of the Hydroxyl Group:** The hydroxyl end of **Thiol-PEG6-alcohol** is activated, for example, by conversion to a tosylate or mesylate, or by reaction with a diisocyanate to create a reactive handle.
- **Conjugation to the First Ligand:** The activated linker is then reacted with the first binding moiety (either the POI ligand or the E3 ligase ligand) under appropriate conditions (e.g., in an aprotic solvent with a base).
- **Purification of the Intermediate:** The resulting ligand-linker conjugate is purified using chromatographic techniques like flash chromatography or HPLC.
- **Conjugation to the Second Ligand:** The thiol group of the purified intermediate is then reacted with a maleimide-functionalized second ligand in a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) to form the final PROTAC molecule.
- **Final Purification:** The final PROTAC is purified to a high degree using methods such as preparative HPLC.

Surface Functionalization of Nanoparticles

The thiol group of **Thiol-PEG6-alcohol** has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs).^{[12][13]} This surface modification serves several purposes:

- **Increased Stability:** The PEG layer prevents the aggregation of nanoparticles in biological media.^[14]
- **Biocompatibility:** The PEG coating reduces non-specific protein adsorption and enhances biocompatibility.

- Further Conjugation: The terminal hydroxyl group can be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs.[14]



[Click to download full resolution via product page](#)

Gold Nanoparticle Functionalization

A typical protocol for the functionalization of gold nanoparticles is as follows:

- Preparation of Thiol Solution: A solution of **Thiol-PEG6-alcohol** is prepared in a suitable solvent, such as ethanol.
- Functionalization: The **Thiol-PEG6-alcohol** solution is added to a solution of citrate-stabilized gold nanoparticles. The mixture is then stirred for an extended period (e.g., overnight) to allow for the displacement of citrate ions from the gold surface by the thiol groups of the PEG linker.[12]
- Purification: The functionalized nanoparticles are purified by repeated cycles of centrifugation and resuspension in a fresh solvent (e.g., ethanol or water) to remove excess, unbound **Thiol-PEG6-alcohol**.[12]

Bioconjugation to Peptides and Proteins

The thiol-reactive nature of **Thiol-PEG6-alcohol** makes it suitable for conjugation to cysteine-containing peptides and proteins.[15][16] This PEGylation can improve the pharmacokinetic properties of therapeutic peptides and proteins by increasing their hydrodynamic radius, which

reduces renal clearance and extends their circulation half-life.[17] The hydroxyl group can be further modified to introduce other functionalities.

Safety and Handling

Thiol-PEG6-alcohol should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn.[5] For long-term storage, it is recommended to store the compound at -20°C. [5]

Conclusion

Thiol-PEG6-alcohol is a highly versatile and valuable molecule for researchers in chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and biocompatibility make it an essential tool for the development of advanced therapeutics like PROTACs, the creation of functionalized nanomaterials for diagnostics and drug delivery, and the modification of biomolecules to enhance their therapeutic potential. A thorough understanding of its chemical properties and reaction protocols is key to leveraging its full potential in these cutting-edge applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Thiol-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]

- 7. Reddit - The heart of the internet [reddit.com]
- 8. peg.bocsci.com [peg.bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Thiol-PEG6-alcohol: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611347#thiol-peg6-alcohol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com